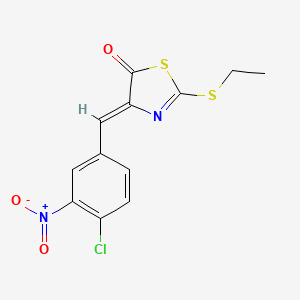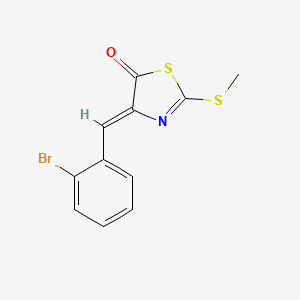
4-(2-bromobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-bromobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBMT and is known for its unique chemical properties that make it an ideal candidate for various research studies. In
Mecanismo De Acción
The mechanism of action of BBMT is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. BBMT has also been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
BBMT has been shown to exhibit both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. BBMT has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBMT has several advantages for use in lab experiments. It is easy to synthesize, has a low toxicity profile, and exhibits a range of biological activities. However, one limitation of BBMT is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on BBMT. One area of interest is the development of BBMT-based fluorescent probes for the detection of heavy metal ions in water. Another area of interest is the use of BBMT as a potential anticancer agent. Further research is also needed to fully understand the mechanism of action of BBMT and its potential applications in scientific research.
Conclusion
In conclusion, BBMT is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. BBMT has several advantages for use in lab experiments, including its ease of synthesis and low toxicity profile. However, further research is needed to fully understand the mechanism of action of BBMT and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of BBMT involves the reaction of 2-bromobenzaldehyde and 2-aminothiazole in the presence of methyl mercaptan. The reaction is carried out in a solvent such as ethanol or methanol and is catalyzed by a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Aplicaciones Científicas De Investigación
BBMT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. BBMT has also been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS2/c1-15-11-13-9(10(14)16-11)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOXCWJOWLWRN-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=CC=C2Br)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-bromobenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
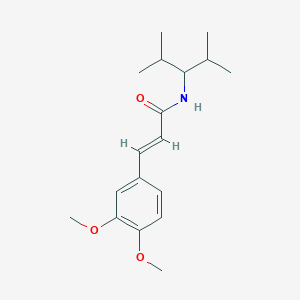
![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)

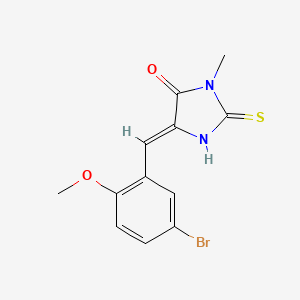
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
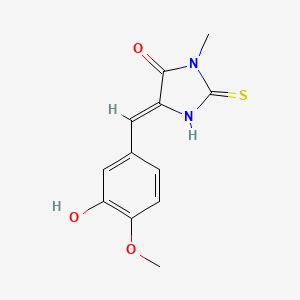
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)



